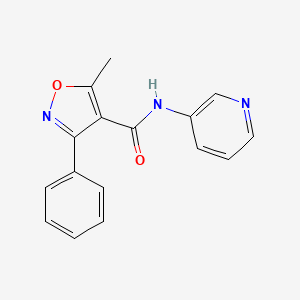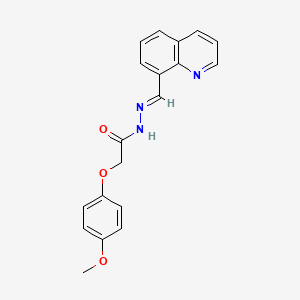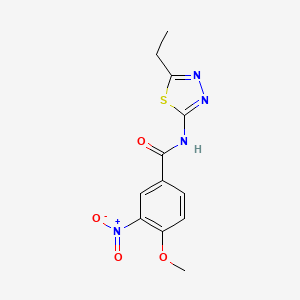![molecular formula C19H17ClN8O B5559619 2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of complex organic compounds like "2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide" are critical in the development of new pharmaceutical agents, materials, and understanding biochemical processes. These compounds often exhibit unique biological activities and physicochemical properties due to their intricate structures.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. A common approach might involve the initial formation of a tetrazole ring, followed by the introduction of the indolyl moiety and subsequent modifications to introduce the acetohydrazide group. For example, D. Dung et al. (2022) described the synthesis of related compounds through Niementowski condensation and evaluated their biological activity, indicating a complex synthetic pathway to achieve the desired structural features (Dung et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
The research has demonstrated the synthesis of various heterocyclic compounds, including thiosemicarbazides, triazoles, and Schiff bases, indicating a wide interest in developing compounds with potential antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008). This highlights the chemical versatility and potential for creating molecules with specific biological activities.
Antimicrobial Agents
Formazans derived from Mannich bases of certain thiadiazole compounds have shown moderate antimicrobial activity, indicating the potential of these compounds in combating microbial infections (Sah et al., 2014).
Anticancer Evaluation
Compounds synthesized from naphthalene derivatives have been evaluated for their anticancer properties, with some showing significant activity against breast cancer cell lines (Salahuddin et al., 2014). This suggests the potential of structurally related compounds in cancer therapy.
Chemical Characterization and Reactions
Oxidation Reactions
Studies on the oxidation of indoles have led to the formation of various derivatives, demonstrating the chemical reactivity and potential for synthesizing novel compounds with interesting biological activities (Hino et al., 1983).
Lipase and α-Glucosidase Inhibition
The synthesis of triazole derivatives and their evaluation as inhibitors of lipase and α-glucosidase highlight the therapeutic potential of these compounds in treating diseases like obesity and diabetes (Bekircan et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN8O/c20-15-7-5-13(6-8-15)10-27-11-14(16-3-1-2-4-17(16)27)9-22-23-18(29)12-28-19(21)24-25-26-28/h1-9,11H,10,12H2,(H,23,29)(H2,21,24,26)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQOMIYYUOAPW-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=NNC(=O)CN4C(=NN=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=N/NC(=O)CN4C(=NN=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)


![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)
![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)
![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)


![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)
![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)
![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)